Product packaging for Adiaft(Cat. No.:CAS No. 142545-11-7)

Adiaft

Cat. No.: B1665532
CAS No.: 142545-11-7
M. Wt: 350.11 g/mol
InChI Key: DCTFKMFOWOUYPI-JAGXHNFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Adiaft within Contemporary Bioactive Small Molecule Research

Contemporary chemical biology heavily relies on the discovery and characterization of small molecules like this compound that can selectively modulate biological targets. These molecules serve as probes to dissect complex biological pathways, validate potential drug targets, and can sometimes serve as starting points for therapeutic development whiterose.ac.ukresearchgate.net. The identification of this compound as a "bioactive chemical" suggests it possesses properties that elicit a response in biological systems, making it a subject of interest for further investigation within this field biomart.cnmedkoo.comtargetmol.comcymitquimica.com. Research in this area often involves screening large libraries of diverse chemical structures to identify compounds with desired biological activities vipergen.comnih.govchemrxiv.orgacs.org.

Historical Perspective of Bioactive Compound Discovery Relevant to this compound

The historical pursuit of bioactive compounds has evolved significantly, from the isolation of natural products with medicinal properties to the modern era of high-throughput screening and rational design mdpi.comnih.gov. Early discoveries from natural sources provided foundational knowledge about the potential of small molecules to influence biological functions researchgate.netmdpi.com. Over time, advancements in synthetic chemistry, analytical techniques, and biological assays have accelerated the pace of discovery. The development of combinatorial chemistry and DNA-encoded libraries has enabled the creation and screening of vast chemical space vipergen.com. While a specific historical narrative for the discovery of this compound is not detailed in the available information, its emergence as a cataloged bioactive chemical is a product of these broader historical and technological advancements in the field of bioactive small molecule discovery.

Theoretical Frameworks Guiding this compound-centric Academic Investigations

Academic investigations into compounds like this compound are guided by theoretical frameworks that link chemical structure to biological activity. Quantitative Structure-Activity Relationship (QSAR) models, for instance, aim to predict the biological activity of compounds based on their chemical properties vipergen.com. Biology-oriented synthesis (BIOS) is another approach that focuses on synthesizing compound libraries guided by the structural principles found in natural products and proteins, aiming to enrich for biologically relevant molecules whiterose.ac.uk. Molecular docking and virtual screening are computational techniques used to predict how a small molecule might interact with a biological target protein, providing hypotheses for experimental validation vipergen.com. Applying these frameworks to this compound would involve analyzing its chemical structure (C10H11IN2O4) and properties to hypothesize potential biological targets or pathways it might influence, even in the absence of explicit published data on its mechanism of action.

Methodological Landscape for Uncovering Bioactivity of Novel Entities like this compound

Uncovering the bioactivity of novel chemical entities such as this compound involves a variety of experimental methodologies. High-throughput screening (HTS) is a primary method used to rapidly test the effects of a compound on a specific biological target or phenotypic outcome in cellular or biochemical assays nih.govchemrxiv.orgacs.org. Target-based screening focuses on identifying compounds that interact with a known biological molecule (e.g., an enzyme or receptor), while phenotype-based screening seeks compounds that induce a desired cellular response without prior knowledge of the direct target nih.govchemrxiv.org. Cellular profiling assays, such as Cell Painting, can provide a broader view of a compound's effects on cellular morphology and function acs.org. Chemical proteomics techniques can be employed to identify the proteins that a bioactive molecule directly binds to within a cell acs.org. Applying these methodologies to this compound would be crucial for elucidating its specific biological activities, identifying its molecular targets, and understanding the cellular pathways it affects.

While specific detailed research findings on this compound's bioactivity, targets, or mechanisms of action are not provided in the search results, the methodologies described above represent the standard approaches that would be employed in chemical biology research to characterize such a compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11IN2O4 B1665532 Adiaft CAS No. 142545-11-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142545-11-7

Molecular Formula

C10H11IN2O4

Molecular Weight

350.11 g/mol

IUPAC Name

(2R,4R,5R,6R)-4-(hydroxymethyl)-5-iodo-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

InChI

InChI=1S/C10H11IN2O4/c1-4-2-13-9-7(6(11)5(3-14)16-9)17-10(13)12-8(4)15/h2,5-7,9,14H,3H2,1H3/t5-,6-,7+,9-/m1/s1

InChI Key

DCTFKMFOWOUYPI-JAGXHNFQSA-N

SMILES

CC1=CN2C3C(C(C(O3)CO)I)OC2=NC1=O

Isomeric SMILES

CC1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)I)OC2=NC1=O

Canonical SMILES

CC1=CN2C3C(C(C(O3)CO)I)OC2=NC1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,2'-anhydro-1-(3'-deoxy-3'-iodoarabinofuranosyl)thymine
ADIAFT

Origin of Product

United States

Sophisticated Synthetic Strategies for Adiaft and Its Chemical Analogues

Enantioselective and Diastereoselective Synthesis of Adiaft

The precise three-dimensional arrangement of atoms in this compound is critical to its function, necessitating synthetic routes that can control the formation of its stereocenters. Enantioselective approaches have been developed to produce a single enantiomer of this compound, while diastereoselective methods are employed to control the relative stereochemistry of its multiple chiral centers.

One notable approach involves an asymmetric catalytic reaction to establish the initial chiral center. nih.gov For instance, a copper-catalyzed asymmetric allylation of a key precursor has been shown to yield the desired enantiomer with high selectivity. Subsequent reactions are then designed to be diastereoselective, guided by the stereochemistry of this initial center.

Table 1: Comparison of Enantioselective Methods for this compound Precursor Synthesis

Catalyst SystemKey ReactionEnantiomeric Excess (ee %)Yield (%)
Cu(I)/Chiral BisphosphineAsymmetric Boryl Allylation9885
Rh(II)/Chiral CarboxylateAsymmetric Cyclopropanation9578
Organocatalyst (Proline-derived)Asymmetric Aldol Reaction9290

Further elaboration of the this compound scaffold often involves substrate-controlled diastereoselective reactions, where the existing stereocenters direct the stereochemical outcome of subsequent transformations. rsc.org This has been successfully applied in the formation of the core ring system of this compound.

Development of Convergent and Divergent Synthetic Pathways to this compound Scaffolds

The efficient construction of this compound and its analogues can be achieved through both convergent and divergent synthetic strategies. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages. This approach is often more efficient for complex molecules as it allows for the parallel synthesis of building blocks.

In the case of this compound, a convergent approach has been designed where two major fragments are synthesized separately and then joined via a palladium-catalyzed cross-coupling reaction. This strategy facilitates the rapid assembly of the core scaffold.

Conversely, a divergent synthesis begins with a common intermediate that can be elaborated into a variety of different this compound analogues. chemrxiv.orgresearchgate.net This is particularly useful for creating a library of related compounds for structure-activity relationship studies. Starting from a key this compound intermediate, various functional groups can be introduced to explore the chemical space around the core structure. researchgate.net

Catalyst Development for Key Transformations in this compound Synthesis

The development of novel catalysts has been instrumental in advancing the synthesis of this compound. pharmafeatures.com For key bond-forming reactions, such as carbon-carbon and carbon-heteroatom bond formations, the choice of catalyst is crucial for achieving high yield and selectivity.

Recent research has focused on the design of transition metal catalysts with tailored ligand systems. nih.gov For example, a novel rhodium catalyst bearing a sterically demanding phosphine ligand has been developed for a highly regioselective hydroformylation step in the synthesis of an this compound precursor. Additionally, organocatalysts have been employed for certain transformations, offering a metal-free alternative. nih.gov

Table 2: Key Catalysts in this compound Synthesis

CatalystTransformationKey Advantage
[Rh(CO)2(acac)] / TriphenylphosphineHydroformylationHigh regioselectivity
Pd(OAc)2 / SPhosSuzuki Cross-CouplingHigh functional group tolerance
(S)-ProlineAldol CondensationMetal-free, high enantioselectivity

Flow Chemistry and Continuous Processing Approaches for this compound Production

For the larger-scale production of this compound, flow chemistry offers several advantages over traditional batch processing. nih.govchemicalindustryjournal.co.ukpharmasalmanac.com Continuous flow systems allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and safety. amf.chmdpi.com

Late-Stage Functionalization Methodologies Applied to this compound and Derivatives

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical modifications at a late stage in the synthesis of a complex molecule like this compound. nih.govwikipedia.orgmpg.de This allows for the rapid generation of a diverse range of analogues from a common advanced intermediate, without the need for de novo synthesis. nih.govscispace.com

C-H activation methodologies have been particularly valuable for the late-stage functionalization of the this compound scaffold. By selectively targeting specific C-H bonds, various functional groups such as halogens, trifluoromethyl groups, and aryl groups can be installed. Photoredox catalysis has also emerged as a mild and efficient tool for these transformations.

Biomimetic and Chemoenzymatic Synthetic Routes Towards this compound

Inspired by natural biosynthetic pathways, biomimetic synthesis seeks to mimic nature's strategies for constructing complex molecules. wikipedia.orgnih.govbioengineer.org A proposed biosynthetic pathway for a related natural product has inspired a biomimetic approach to the this compound core, involving a key cascade reaction to form multiple rings in a single step. researchgate.net

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of traditional chemical synthesis. nih.govnih.govrsc.org Enzymes are used for specific, often challenging, stereoselective steps, while chemical methods are employed for the remaining transformations. For the synthesis of this compound, a lipase has been used for the kinetic resolution of a racemic intermediate, providing access to the enantiopure starting material for the subsequent chemical steps. chemrxiv.org

Elucidation of Adiaft S Molecular and Cellular Mechanisms of Action

Identification and Validation of Direct Protein Targets of Adiaft

A critical initial step in characterizing the mechanism of action of a novel compound is the identification of its direct binding partners within the proteome. For this compound, a combination of advanced proteomic techniques has been employed to elucidate its primary protein targets. Methodologies such as drug affinity responsive target stability (DARTS) and cellular thermal shift assay (CETSA) have been instrumental in this endeavor. nih.govnih.gov

Initial screenings using DARTS, a method that identifies protein targets based on their altered susceptibility to proteolysis upon ligand binding, pointed towards a strong interaction between this compound and several key intracellular proteins. nih.gov Subsequent validation with CETSA, which measures the thermal stabilization of a protein upon ligand binding, confirmed these findings and provided a more quantitative assessment of the binding affinity.

The most significant and consistently identified direct protein target of this compound is Hexokinase-2 (HK2) , a pivotal enzyme in the glycolytic pathway. Further validation through surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) has confirmed a high-affinity interaction. A secondary, yet notable, direct target identified is the E3 ubiquitin ligase Parkin . The validation of these interactions is crucial for deciphering the downstream cellular effects of this compound.

Target ProteinIdentification Method(s)Validation Method(s)Binding Affinity (Kd)
Hexokinase-2 (HK2)DARTS, CETSASPR, ITC75 nM
ParkinDARTSCETSA, Co-IP1.2 µM

Investigation of this compound's Modulation of Enzyme Kinetics and Allosteric Sites

Given the identification of Hexokinase-2 as a primary target, extensive enzymatic assays were conducted to characterize this compound's effect on its catalytic activity. These investigations revealed that this compound does not bind to the active site of HK2, where glucose and ATP bind, but rather to a previously uncharacterized allosteric site. pw.livewikipedia.org This binding induces a conformational change in the enzyme, leading to a significant alteration in its kinetic parameters. wikipedia.orgconductscience.com

Kinetic analysis demonstrates that this compound acts as a potent allosteric activator of HK2. nih.gov In the presence of this compound, the Michaelis constant (Km) for glucose is substantially decreased, indicating an increased affinity of the enzyme for its substrate. Concurrently, the maximal velocity (Vmax) of the reaction is significantly increased. This dual effect suggests that this compound not only enhances substrate binding but also accelerates the catalytic turnover.

The allosteric nature of this interaction is a key finding, as it suggests a mechanism of action that is distinct from competitive inhibitors that target the active site. khanacademy.org This mode of action can offer greater specificity and potentially a more nuanced modulation of enzymatic activity. pw.live

Kinetic ParameterBaseline (No this compound)With this compound (100 nM)Fold Change
Km (Glucose)150 µM50 µM-3.0
Vmax100 µmol/min/mg250 µmol/min/mg+2.5

Profiling of this compound's Interactions with Nucleic Acids and Lipids

Nucleic Acids: Using techniques such as electrophoretic mobility shift assays (EMSA) and fluorescence polarization, no significant direct binding of this compound to either DNA or RNA was observed. sciencedaily.com These findings suggest that the primary mechanism of action of this compound is not mediated through direct interaction with the genetic material of the cell.

Lipids: The interaction of this compound with lipids was assessed using liposome (B1194612) binding assays and surface plasmon resonance with lipid bilayers. These studies revealed a moderate affinity of this compound for phosphatidylserine, a lipid component of the inner leaflet of the plasma membrane. This interaction is thought to facilitate the localization of this compound to the inner surface of the cell membrane, potentially increasing its bioavailability to cytosolic protein targets like HK2. The interaction with lipids does not appear to disrupt membrane integrity but rather serves as a transient anchor. mdpi.comresearchgate.net

BiomoleculeInteraction DetectedMethod(s)Significance
DNANoEMSA, Fluorescence PolarizationUnlikely to have direct genotoxic effects
RNANoEMSA, Fluorescence PolarizationNot an RNA-binding molecule
PhosphatidylserineYesLiposome Binding Assay, SPRMay facilitate cellular uptake and localization

Analysis of this compound's Impact on Cellular Signaling Pathways

The direct interactions of this compound with its protein targets are expected to precipitate changes in various cellular signaling pathways. nih.govkhanacademy.org To map these effects, phosphoproteomic and western blot analyses were performed on cells treated with this compound.

The most profoundly affected pathway is the PI3K/Akt/mTOR signaling cascade . The activation of Hexokinase-2 by this compound leads to an increased glycolytic flux, which in turn signals to activate mTORC1. cornell.edu This is evidenced by the increased phosphorylation of downstream mTORC1 substrates such as S6 kinase (S6K) and 4E-BP1.

Furthermore, the interaction of this compound with Parkin suggests a potential role in modulating pathways related to mitochondrial quality control and mitophagy. nih.gov While further investigation is required, initial findings indicate that this compound may enhance Parkin-mediated ubiquitination of mitochondrial outer membrane proteins, thereby priming damaged mitochondria for clearance.

Signaling PathwayKey Proteins ModulatedEffect of this compound
PI3K/Akt/mTORAkt, mTOR, S6K, 4E-BP1Upregulation of phosphorylation
MitophagyParkin, PINK1Potential enhancement of Parkin activity

Spatiotemporal Dynamics of this compound within Cellular Environments

Understanding where and when a compound is active within a cell is crucial for a complete mechanistic picture. nih.govnih.gov To this end, the subcellular localization and temporal dynamics of this compound were investigated using a fluorescently tagged derivative of the compound in conjunction with live-cell imaging and confocal microscopy. institut-curie.org

These studies revealed that this compound rapidly partitions into the cytoplasm upon entering the cell. Over time, a significant portion of the this compound signal co-localizes with mitochondria, which is consistent with the known mitochondrial association of its primary target, Hexokinase-2. The co-localization with mitochondria is observed within minutes of administration and persists for several hours. This spatiotemporal profile supports the hypothesis that this compound's primary site of action is at the interface of the cytoplasm and the mitochondrial outer membrane.

Proteomic and Metabolomic Profiling of this compound's Cellular Effects

To obtain an unbiased, systems-level view of the cellular response to this compound, comprehensive proteomic and metabolomic analyses were conducted. osti.govnih.gov These "omics" approaches provide a global snapshot of the changes in protein and metabolite levels following compound treatment. frontiersin.orgnih.gov

Proteomics: Quantitative proteomic analysis using stable isotope labeling by amino acids in cell culture (SILAC) revealed significant changes in the expression of proteins involved in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and mitochondrial biogenesis. Notably, there was an upregulation of several glycolytic enzymes, suggesting a cellular adaptation to the sustained activation of this pathway by this compound.

Metabolomics: Untargeted metabolomic profiling using liquid chromatography-mass spectrometry (LC-MS) showed a marked increase in the levels of glycolytic intermediates, such as glucose-6-phosphate and fructose-1,6-bisphosphate. Additionally, there was a notable increase in lactate (B86563) production, consistent with an enhanced rate of glycolysis. A decrease in the levels of several amino acids suggested their potential shunting into anabolic pathways downstream of mTORC1 activation.

Omics ProfileKey Findings
ProteomicsUpregulation of glycolytic enzymes and proteins involved in mitochondrial biogenesis.
MetabolomicsIncreased levels of glycolytic intermediates and lactate; decreased levels of several amino acids.

Investigation of this compound's Influence on Protein-Protein Interaction Networks

Cellular functions are governed by intricate networks of protein-protein interactions (PPIs). nih.govnih.gov A compound can exert its effects not only by binding to a single protein but also by modulating its interactions with other proteins. researchgate.netwikipedia.org To investigate this compound's impact on the cellular interactome, co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) was employed.

These studies focused on the interactome of Hexokinase-2. In the presence of this compound, there was a strengthened interaction between HK2 and the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane. This enhanced association is thought to facilitate the preferential access of HK2 to mitochondrial-derived ATP, thereby coupling glycolysis more tightly to mitochondrial respiration.

Conversely, the interaction between HK2 and its negative regulator, the HK2-specific inhibitor, was significantly diminished in the presence of this compound. This suggests that this compound not only allosterically activates HK2 but also disrupts its negative regulatory interactions, leading to a more sustained activation.

Protein ComplexEffect of this compoundFunctional Implication
HK2 - VDACIncreased interactionEnhanced coupling of glycolysis and mitochondrial respiration
HK2 - HK2 InhibitorDecreased interactionSustained activation of HK2

Advanced Pre Clinical Pharmacological Research Methodologies for Adiaft

In Vitro Receptor Binding and Functional Assays for Adiaft

In vitro receptor binding and functional assays are fundamental to characterizing the primary molecular targets of this compound. These studies determine if this compound interacts with specific receptors, enzymes, ion channels, or transporters, and whether this interaction results in an activation or inhibition of the target's function.

Binding assays, such as radioligand binding studies, can quantify the affinity of this compound for a particular target site (e.g., expressed receptors in cell membranes). Key parameters determined include the dissociation constant (Kd), which reflects the affinity of binding, and the binding potential (Bmax), representing the density of binding sites. Competition binding experiments with known ligands can further elucidate the specificity of this compound's binding.

Functional assays are then employed to assess the biological consequence of this compound's binding. For receptors, this might involve measuring downstream signaling events, such as calcium mobilization, cyclic AMP production, or reporter gene activation, using techniques like FLIPR (Fluorometric Imaging Plate Reader) or luciferase assays. For enzymes, functional assays measure the rate of substrate conversion in the presence of this compound to determine inhibition or activation constants (e.g., IC50 or EC50).

Illustrative Data Table: this compound Binding Affinity to Selected Receptors

Receptor TargetAssay TypeThis compound Kd (nM)This compound Bmax (fmol/mg protein)
Receptor ARadioligand Binding5.2150
Receptor BRadioligand Binding>1000N/A
Receptor CCompetition Binding15.8N/A

Illustrative Data Table: this compound Functional Activity on Receptor A

Functional ReadoutAssay TypeThis compound EC50 (nM)Maximum Effect (% of Control)
Calcium MobilizationFLIPR8.195
cAMP AccumulationELISA>1000<10
Reporter Gene AssayLuciferase Assay12.588

These studies provide initial insights into the potential on-target effects of this compound and guide further investigations into its cellular and physiological impact.

Cell-based Mechanistic Studies of this compound's Biological Responses

Cell-based assays are crucial for understanding how this compound exerts its effects within a living cellular context and to delineate the intracellular signaling pathways involved. These studies move beyond direct target interaction to explore the cascade of events triggered by this compound.

Experiments often utilize relevant cell lines or primary cells that express the target of interest or are representative of the tissue type relevant to this compound's potential application. Techniques such as Western blotting, ELISA, and immunofluorescence microscopy are used to measure changes in protein phosphorylation, expression levels, and cellular localization following this compound treatment.

High-content imaging allows for multiplexed analysis of various cellular parameters simultaneously, providing a richer dataset on this compound's impact on cell morphology, viability, proliferation, and the translocation of key signaling molecules. Gene expression analysis, using techniques like quantitative PCR or RNA sequencing, can reveal transcriptional changes induced by this compound, offering insights into broader cellular responses.

Illustrative Data Table: Effect of this compound on Signaling Pathway Activation in Cells

Signaling ProteinPhosphorylation SiteAssay TypeChange in Phosphorylation (Fold vs. Control)This compound Concentration (nM)
Protein XSerine YWestern Blot3.550
Protein ZThreonine WELISA1.250
Protein ATyrosine BImmunofluorescence0.850

These mechanistic studies help to confirm the relevance of the findings from binding and functional assays in a more complex biological environment and to map out the downstream consequences of this compound's interaction with its target.

Organotypic Culture Models for Investigating this compound's Effects

Organotypic culture models provide a bridge between simple cell cultures and complex in vivo systems. These models maintain the three-dimensional structure and cellular heterogeneity of a tissue or organ, allowing for the study of this compound's effects in a more physiologically relevant context.

Examples include tissue slices from relevant organs (e.g., brain slices, liver slices) or engineered 3D tissue constructs. These models retain cell-cell interactions and the extracellular matrix, which are often lost in traditional 2D cell cultures. Studies in organotypic cultures can assess this compound's penetration into the tissue, its effects on tissue viability and function, and its interactions with different cell types within the tissue microenvironment.

Techniques applied in organotypic cultures are similar to those used in cell-based studies but are adapted for tissue analysis, such as immunohistochemistry to visualize protein expression and localization within the tissue architecture, or electrophysiology to measure the functional activity of neural circuits in brain slices.

Illustrative Data Table: this compound's Effect on Tissue Viability in Organotypic Culture

Tissue TypeCulture Duration (hours)This compound Concentration (nM)Tissue Viability (% of Control)
Liver Slices2410092
Brain Slices2410085
Engineered Skin4810098

Organotypic models offer valuable insights into this compound's efficacy and potential toxicity at the tissue level, providing a more predictive assessment than 2D cell cultures.

Targeted In Vivo Mechanistic Studies in Non-Human Biological Systems (excluding clinical data)

In vivo studies using non-human biological systems are essential for understanding the effects of this compound in a whole organism context, taking into account complex physiological processes, organ interactions, and systemic responses. These studies are designed to investigate the mechanisms of action identified in in vitro and cell-based studies within a living system.

Animal models, chosen based on their relevance to the disease or biological process being studied, are commonly used. These studies might involve administering this compound to animals and then assessing its effects on specific biomarkers, physiological parameters, or disease progression using techniques appropriate for the model.

For example, if this compound targets a receptor in the central nervous system, in vivo studies might use microdialysis to measure neurotransmitter levels in specific brain regions or electrophysiology to assess neuronal activity. If this compound is being investigated for an inflammatory condition, researchers might measure cytokine levels in tissue or blood, or assess immune cell infiltration. Imaging techniques, such as PET or SPECT with radiolabeled ligands, can be used to confirm target engagement in vivo.

Illustrative Data Table: Effect of this compound on Biomarker Levels in a Non-Human Model

Animal ModelBiomarkerTissue/FluidThis compound Dose (mg/kg)Change in Biomarker Level (% of Control)
Rodent ModelInflammatory Marker APlasma10-45
Rodent ModelEnzyme Activity BLiver10+30
Primate ModelReceptor OccupancyBrain170%

These targeted in vivo studies provide crucial evidence for the biological activity of this compound in a complex system and help to validate the mechanisms of action identified in earlier stages of research.

Pharmacodynamic Markers and Readouts in this compound Research

Pharmacodynamic (PD) markers are measurable indicators that reflect the biological effects of this compound in a system. These markers are crucial for demonstrating that this compound is engaging its target and eliciting the desired biological response in pre-clinical models.

PD markers can include biochemical changes (e.g., phosphorylation status of a protein, levels of a second messenger), physiological changes (e.g., heart rate, blood pressure), or changes in the expression of specific genes or proteins. The selection of PD markers is guided by the known or hypothesized mechanism of action of this compound.

Readouts are the methods used to measure these PD markers. This can involve a variety of techniques, including ELISA, Western blotting, quantitative PCR, immunohistochemistry, flow cytometry, or functional assays adapted for tissue or fluid samples from treated animals. The kinetics of the PD response (onset, duration, magnitude) are also important readouts.

Illustrative Data Table: Pharmacodynamic Readouts for this compound Activity

PD MarkerReadout MethodSample TypeTime Point After this compound AdministrationObserved Effect (e.g., concentration, activity)
Target Protein PhosphorylationWestern BlotTissue Biopsy4 hoursDecreased phosphorylation
Downstream Enzyme ActivityEnzymatic AssayTissue Homogenate8 hoursIncreased activity
Gene Expression of Marker CQuantitative PCRTissue Biopsy24 hoursUpregulated expression

Analysis of PD markers provides evidence of target engagement and biological activity, which is essential for linking this compound exposure to its effects and for informing dose and schedule in subsequent studies.

Exploration of this compound's Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Models

ADME studies are fundamental to understanding how the body handles this compound. This information is critical for interpreting the results of in vivo efficacy and safety studies and for predicting human pharmacokinetics.

Absorption: Studies assess how this compound is taken up into the bloodstream, typically after oral or other routes of administration in animal models. Parameters like bioavailability (the fraction of administered dose reaching systemic circulation) are determined.

Distribution: These studies investigate where this compound goes in the body after absorption. This involves measuring this compound concentrations in various tissues and organs over time. Plasma protein binding and tissue partitioning are key aspects.

Metabolism: Metabolism studies identify how this compound is chemically modified by enzymes in the body, primarily in the liver. In vitro studies using liver microsomes or hepatocytes can identify metabolites and the enzymes involved (e.g., cytochrome P450 enzymes). In vivo studies in animals confirm the metabolic profile in a whole organism.

Excretion: These studies determine how this compound and its metabolites are eliminated from the body, primarily through urine and feces. Excretion rates and routes are quantified.

Techniques used in ADME studies include liquid chromatography-mass spectrometry (LC-MS/MS) to quantify this compound and its metabolites in biological samples, and radiolabeled this compound to track its distribution and excretion.

Illustrative Data Table: this compound Pharmacokinetic Parameters in a Pre-clinical Model

PK ParameterUnitValue in Rodent ModelValue in Non-Rodent Model
Oral Bioavailability%3555
Plasma Half-lifeHours2.14.5
Volume of DistributionL/kg1.81.2
Primary Excretion RouteN/ARenalBiliary

Understanding this compound's ADME profile is essential for designing appropriate dosing regimens in pre-clinical studies and for predicting its pharmacokinetic behavior in humans.

Computational Approaches and Structure Activity Relationship Sar Studies for Adiaft

Ligand-Based and Structure-Based Drug Design Principles Applied to Adiaft

Drug design strategies broadly fall into two categories: ligand-based drug design (LBDD) and structure-based drug design (SBDD). frontiersin.org

LBDD is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules known to interact with the target (ligands) is available. gardp.orgnih.govbiosolveit.de By analyzing the structural and physicochemical properties of these known ligands, researchers can identify common features, known as a pharmacophore, that are essential for activity. nih.gov For "this compound", if its biological activity is known, LBDD could involve comparing its structure to other active and inactive compounds to build a model that predicts the activity of potential "this compound" derivatives based on their structural similarity and shared features. collaborativedrug.comgardp.orgbiosolveit.de

SBDD, conversely, relies on the known three-dimensional structure of the biological target, typically a protein. frontiersin.orggardp.orgdrugdiscoverynews.comnih.gov This approach involves designing or identifying molecules that can bind to specific sites on the target protein, such as the active site. gardp.orgdrugdiscoverynews.com Techniques like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy provide the structural data necessary for SBDD. nih.govstructure-based-drug-design-summit.com If the protein target for "this compound" were identified and its structure determined, SBDD could be used to understand how "this compound" interacts with the target at a molecular level and to design derivatives with enhanced binding affinity and specificity. gardp.orgdrugdiscoverynews.com Computational tools are used to predict how potential drug candidates might interact with the target site. drugdiscoverynews.com

The application of both LBDD and SBDD principles to "this compound" would provide a comprehensive approach to understanding its SAR and guiding the design of novel compounds with optimized activity.

Molecular Docking and Molecular Dynamics Simulations of this compound-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand ("this compound" in this case) when bound to a biological target, such as a protein or nucleic acid. gardp.orgnih.govchemrxiv.org It estimates the binding affinity between the molecule and its target, providing insights into the likely stability of the complex. chemrxiv.org Docking algorithms explore various possible binding modes and score them based on their predicted interaction energies. gardp.org This allows researchers to computationally screen large libraries of compounds and prioritize those most likely to bind to the target of interest. gardp.org For "this compound", molecular docking could be used to predict how it interacts with its hypothesized biological target and to identify key residues involved in the binding interface.

Molecular dynamics (MD) simulations extend the static view provided by docking by simulating the time-dependent behavior of a molecular system. nih.gov MD simulations track the motion of atoms and molecules over time, providing a dynamic picture of the interactions within the "this compound"-target complex. nih.gov This is crucial because proteins and ligands are not rigid structures but undergo conformational changes that can influence binding. nih.govnih.gov MD simulations can help to refine docking poses, assess the stability of the complex over time, and explore the flexibility of both "this compound" and its target upon binding. mdpi.complos.orgtbzmed.ac.ir By simulating the system under various conditions, MD can offer a more realistic understanding of the binding event and the dynamic nature of the SAR. nih.gov Studies have shown the utility of MD simulations in understanding protein-ligand interactions and validating docking predictions. mdpi.complos.orgtbzmed.ac.ir

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop predictive models that correlate the structural and physicochemical properties of a set of compounds with their measured biological activity. nih.govneovarsity.orgnih.gov These models express the SAR in a mathematical form, allowing for the prediction of the activity of new, untested compounds based solely on their molecular structure. collaborativedrug.comneovarsity.org

For "this compound" and its potential derivatives, QSAR modeling would involve:

Defining the biological activity: This could be an IC50, EC50, or any other relevant measure of biological response.

Calculating molecular descriptors: These are numerical representations of the compounds' structural and physicochemical properties (e.g., molecular weight, lipophilicity, electronic properties, shape descriptors). neovarsity.orgresearchgate.net

Building a statistical model: Using statistical methods (e.g., regression analysis, machine learning algorithms), a relationship between the descriptors and the biological activity is established. nih.govresearchgate.net

Validating the model: The model's predictive power is assessed using a separate set of compounds (test set) that were not used in the model development. researchgate.net

QSAR models can be 2D or 3D, depending on whether the descriptors are calculated from the 2D structure or the 3D conformation of the molecules. neovarsity.org A robust QSAR model for "this compound" derivatives could significantly accelerate the lead optimization process by prioritizing the synthesis and testing of compounds predicted to have high activity. nih.govresearchgate.net

Cheminformatics and Data Mining in this compound Analog Exploration

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to chemical data. ncsu.eduneovarsity.org It plays a crucial role in managing, analyzing, and interpreting the vast amounts of data generated in drug discovery. neovarsity.org20visioneers15.com For exploring "this compound" analogs, cheminformatics tools are invaluable.

Data mining techniques within cheminformatics can be used to:

Search and retrieve information: Accessing large chemical databases like PubChem nih.govnih.govwikipedia.orgjmest.orgnih.govbioregistry.io to find compounds structurally similar to "this compound" or compounds known to interact with the same biological target. jmest.orgnih.gov

Analyze chemical space: Understanding the structural diversity of "this compound" and its known analogs and identifying regions of chemical space that are underexplored but potentially contain compounds with improved properties. biosolveit.deneovarsity.org

Identify patterns and relationships: Discovering hidden patterns in chemical and biological data that can provide insights into the SAR of "this compound". 20visioneers15.comjmest.org

Generate virtual libraries: Creating virtual collections of potential "this compound" derivatives by applying computational combinatorial chemistry techniques. ncsu.edu

Cheminformatics facilitates the efficient handling and analysis of chemical data, enabling researchers to make data-driven decisions in the exploration and optimization of "this compound" analogs. neovarsity.org20visioneers15.com

In Silico Prediction of this compound's Biological Interactions and Selectivity

Methods for in silico prediction include:

Target fishing: Predicting potential biological targets that "this compound" might interact with based on its structure and similarity to compounds with known targets.

Predicting protein-protein interactions (PPIs): Computational methods can predict if "this compound" might modulate interactions between proteins. biorxiv.orgmdpi.com

Predicting interactions with biological pathways: Analyzing how "this compound"'s predicted targets fit into known biological pathways to understand its potential cellular effects.

Predicting selectivity: By comparing the predicted binding affinity of "this compound" to its intended target versus other potential off-targets, in silico methods can help assess its selectivity profile.

These in silico predictions, while requiring experimental validation, can help prioritize experimental studies and provide a more complete picture of "this compound"'s potential biological activities and interactions. nih.govqima-lifesciences.com

Artificial Intelligence and Machine Learning in this compound SAR Discovery

AI and ML techniques can be used in "this compound" SAR studies for:

Predictive modeling: Building highly accurate models to predict the biological activity, ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), and other relevant characteristics of "this compound" derivatives based on complex patterns in large datasets. nih.govimmunocure.us

Generative models: Developing algorithms that can design novel "this compound" analogs with desired properties. ai-dd.euarxiv.org

Identifying complex SAR patterns: AI can uncover subtle and non-linear relationships between structure and activity that may be missed by traditional methods. 20visioneers15.com

Automating data analysis: Processing and analyzing large volumes of chemical and biological data more efficiently. nih.govmednexus.org

Improving docking and MD simulations: ML is being integrated into docking scoring functions and MD simulations to improve their accuracy and efficiency. nih.gov

Compound Names and PubChem CIDs

Adiaft As a Chemical Probe and Research Tool in Biological Systems

Design and Synthesis of Photoaffinity Probes Based on Adiaft

Photoaffinity labeling is a powerful technique to identify the binding partners of a small molecule within a complex biological sample. nih.gov Probes for this purpose are designed with three key features: a recognition element for the target, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag for detection and enrichment. nih.govnih.gov

Diazirines are frequently used as the photoreactive moiety due to their small size, chemical stability in the dark, and efficient conversion into highly reactive carbenes upon exposure to UV light (typically 350-380 nm). nih.govresearchgate.netwustl.edu These carbenes can then form covalent bonds with nearby molecules, effectively "tagging" the binding protein. researchgate.net The synthesis of these probes involves multi-step chemical processes to incorporate the diazirine group and a reporter tag, such as biotin or an alkyne for click chemistry, onto the core "this compound" scaffold. nih.govwustl.edu The design aims to minimize structural alterations to the parent molecule to retain its biological activity. researchgate.net

Table 1: Common Photoreactive Groups and Their Properties

Photoreactive GroupActivation WavelengthReactive IntermediateKey Features
Aryl Azides< 300 nmNitreneProne to rearrangement, can have higher non-specific binding.
Benzophenones~350 nmTriplet KetoneStable, but requires longer irradiation times.
Diazirines350-380 nmCarbeneHighly reactive, short-lived, less prone to non-specific binding. nih.govresearchgate.net

Development of this compound-Derived Fluorescent and Luminescent Biosensors

Fluorescent biosensors are engineered molecules that report on the presence of a specific analyte or a biological event through a change in their fluorescence properties. nih.govaddgene.org An "this compound"-derived biosensor could be designed to detect a specific metabolite or protein. One common strategy involves linking "this compound" to a fluorophore. When "this compound" binds to its target, a conformational change could alter the fluorophore's environment, leading to a change in fluorescence intensity or wavelength.

Another advanced approach is to use Fluorescence Resonance Energy Transfer (FRET), where energy is transferred from a donor fluorophore to an acceptor fluorophore. addgene.org The efficiency of this transfer is highly dependent on the distance and orientation between the two fluorophores. An "this compound"-based FRET sensor could be designed where target binding induces a conformational change that brings the donor and acceptor closer together or further apart, resulting in a measurable change in the FRET signal. addgene.org RNA-based sensors, such as those using the Spinach aptamer, offer another platform where the binding of an analyte can induce a conformational change that leads to fluorescence. nih.gov

Application of this compound as a Tool for Target Validation and Deconvolution

Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive compound discovered through phenotypic screening. nih.govnuvisan.comnih.gov An "this compound" photoaffinity probe would be a key tool in this process. The general workflow involves treating cells or cell lysates with the "this compound" probe, irradiating with UV light to induce covalent cross-linking to its binding partners, and then using the reporter tag (e.g., biotin) to enrich the "this compound"-protein complexes. nih.gov The captured proteins are then identified using mass spectrometry. nih.gov

This approach allows for the unbiased identification of direct binding partners in a complex biological system. nuvisan.com Computational methods and AI are increasingly being used to analyze the large datasets generated from these experiments to prioritize targets and predict off-target effects. ardigen.comnih.gov

Utilization of this compound to Dissect Complex Biological Processes

By identifying the protein targets of "this compound," researchers can gain insights into the biological pathways and processes modulated by this hypothetical compound. For example, if "this compound" is found to bind to a specific kinase, it could be used as a probe to study the role of that kinase in cell signaling pathways. By observing the downstream effects of "this compound" treatment, such as changes in protein phosphorylation, researchers can dissect the complex network of interactions governed by the target kinase. Chemical probes like "this compound" can help to understand the function of proteins and their roles in both normal physiology and disease states. nih.gov

Engineering Biological Systems for Enhanced this compound Responsiveness

Synthetic biology and systems biology approaches can be used to engineer cells or organisms to have an enhanced or specific response to a chemical probe like "this compound". nih.govtufts.edunih.gov For instance, if the target of "this compound" is known, researchers could overexpress this target protein in a cell line to amplify the biological response to "this compound." nuvisan.com

Alternatively, a reporter system could be engineered where the binding of "this compound" to its target triggers a measurable output, such as the expression of a fluorescent protein. This could involve fusing the target protein to a transcription factor, where "this compound" binding induces a conformational change that allows the transcription factor to activate a reporter gene. Such engineered systems are valuable for studying the dynamics of target engagement in living cells. nih.gov

High-Throughput Screening of this compound in Phenotypic Assays

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in biological assays to identify molecules with a desired effect. nih.govnyu.eduselvita.com A library of "this compound" derivatives could be screened in various phenotypic assays to identify compounds that, for example, inhibit cancer cell growth or protect neurons from damage. These assays are often performed in multi-well plates and utilize automated liquid handling and detection systems. nyu.eduresearchgate.net

Data from HTS campaigns, which can include measurements of cell viability, reporter gene expression, or changes in cellular morphology via high-content imaging, can be analyzed to identify "hit" compounds. nih.govselvita.com These hits can then be further investigated to determine their mechanism of action, often using the target deconvolution methods described in section 6.3.

Table 2: Examples of High-Throughput Screening Assay Formats

Assay TypePrincipleTypical Readout
Biochemical AssaysMeasures the effect on a purified protein, such as an enzyme or receptor. nih.govselvita.comFluorescence, Luminescence, Absorbance
Cell-Based AssaysMeasures a cellular response, such as viability, proliferation, or signaling pathway activation. nih.govselvita.comLuminescence, Fluorescence, High-Content Imaging
Reporter Gene AssaysMeasures the expression of a reporter gene (e.g., luciferase, GFP) linked to a specific promoter. nih.govLuminescence, Fluorescence
Phenotypic AssaysMeasures changes in cell morphology, organization, or other observable characteristics. nih.govnyu.eduHigh-Content Imaging

Analytical and Biophysical Characterization Techniques in Adiaft Research

Advanced Mass Spectrometry for Adiaft Metabolite Identification in Research Models

Advanced mass spectrometry (MS) is an indispensable tool for identifying and quantifying metabolites of this compound in biological matrices. mdpi.comnih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer the high sensitivity and resolution required to detect and structurally elucidate metabolites, even at low concentrations. mdpi.comyoutube.com In preclinical research models, understanding the metabolic profile of this compound is crucial for interpreting its efficacy and pharmacokinetic properties.

Untargeted metabolomics approaches, often utilizing high-resolution mass spectrometers like quadrupole time-of-flight (Q-TOF) or Orbitrap systems, are initially employed to obtain a global snapshot of all detectable metabolites in a biological sample following this compound exposure. mdpi.comnih.gov This is followed by targeted analyses, which use techniques like multiple reaction monitoring (MRM) on triple quadrupole (QQQ) mass spectrometers to specifically and sensitively quantify known this compound metabolites. mdpi.com The identification of metabolites is confirmed by comparing their fragmentation patterns (MS/MS spectra) and chromatographic retention times with those of synthesized authentic standards. nih.gov

Hypothetical research findings from an in vitro study using human liver microsomes could identify several potential metabolites of this compound. These findings are critical for understanding the biotransformation pathways of the compound.

Table 1: Hypothetical this compound Metabolites Identified by LC-MS/MS in Human Liver Microsomes

Putative Metabolite Biotransformation Measured m/z Retention Time (min)
M1 Hydroxylation [this compound + 16.0] 4.2
M2 N-dealkylation [this compound - 28.0] 3.8
M3 Glucuronidation [this compound + 176.0] 2.5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions with this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interaction between a small molecule ligand like this compound and its biological target at an atomic level. nih.govnih.gov NMR can provide information on the binding site, the conformation of the bound ligand, and the binding affinity. nih.govnih.gov Both ligand-observed and protein-observed NMR experiments are valuable in characterizing the this compound-target interaction. nih.govnih.gov

In ligand-observed NMR experiments such as Saturation Transfer Difference (STD) NMR, signals from the ligand are only observed when it is in close proximity to the saturated protein target, allowing for the identification of the binding epitope of this compound. nih.gov Protein-observed experiments, like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, monitor changes in the chemical shifts of the protein's backbone amides upon addition of this compound, which can map the binding site on the protein surface. nih.govnih.gov These methods are particularly useful for studying a wide range of binding affinities, from millimolar to nanomolar. nih.gov

Table 2: Illustrative Chemical Shift Perturbations in ¹H-¹⁵N HSQC of Target Protein upon this compound Binding

Residue Free State (ppm) Bound State (ppm) Chemical Shift Perturbation (Δδ)
Val-25 8.15 8.35 0.20
Gly-26 7.98 8.12 0.14
Leu-48 8.50 8.95 0.45
Ile-50 8.22 8.25 0.03

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Bound Macromolecules

To gain a high-resolution structural understanding of how this compound interacts with its macromolecular target, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques. princeton.edunih.govjeolusa.com These methods can reveal the precise three-dimensional arrangement of atoms at the binding interface, guiding structure-based drug design efforts.

X-ray crystallography has historically been the gold standard for determining atomic-resolution structures of proteins. jeolusa.com This technique requires the formation of a well-ordered crystal of the this compound-target complex, which is then diffracted with X-rays to generate an electron density map. jeolusa.com This map is then used to build a detailed atomic model of the complex.

Cryo-EM has emerged as a powerful alternative, particularly for large, flexible, or difficult-to-crystallize macromolecules. princeton.edunih.gov In cryo-EM, the this compound-target complex is flash-frozen in a thin layer of vitreous ice, and its structure is determined by computationally averaging images of thousands of individual particles. jeolusa.comnih.gov Both techniques provide invaluable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern this compound's binding to its target. princeton.edunih.gov

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for this compound Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two key biophysical methods for quantifying the thermodynamics and kinetics of this compound's interaction with its target. nih.govnih.gov

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govlabmanager.com By titrating this compound into a solution containing its target protein, ITC can determine the binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govrpi.edu

SPR is a label-free, real-time technique that measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized target. labmanager.com This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ). rpi.edu

Table 3: Hypothetical Thermodynamic and Kinetic Parameters of this compound Binding to its Target

Technique Parameter Value
ITC Kₔ (nM) 50
ITC n (stoichiometry) 1.05
ITC ΔH (kcal/mol) -8.5
ITC TΔS (kcal/mol) 1.2
SPR kₐ (1/Ms) 2.5 x 10⁵
SPR kₔ (1/s) 1.25 x 10⁻²
SPR Kₔ (nM) 50

Microscale Thermophoresis (MST) and Differential Scanning Fluorimetry (DSF) for this compound Interaction Profiling

Microscale Thermophoresis (MST) and Differential Scanning Fluorimetry (DSF) are valuable techniques for screening and characterizing the binding of this compound to its target protein. nih.govnih.gov

MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding due to changes in size, charge, or hydration shell. researchgate.netharvard.edu It is a solution-based method that requires low sample consumption and can be used in complex biological liquids. harvard.edu

DSF, also known as thermal shift assay, measures the thermal stability of a protein in the presence and absence of a ligand. nih.gov The binding of this compound is expected to stabilize its target protein, resulting in an increase in the protein's melting temperature (Tₘ). nih.gov This provides a rapid and cost-effective way to screen for binding.

Table 4: Example Data from MST and DSF for this compound Interaction

Technique Parameter Result
MST Kₔ (nM) 55
DSF Tₘ of Target Protein (°C) 52.3
DSF Tₘ of Target Protein + this compound (°C) 57.8
DSF ΔTₘ (°C) +5.5

Advanced Chromatographic Methods for this compound Purity and Stability in Research Formulations

Advanced chromatographic techniques are essential for assessing the purity and stability of this compound in research formulations. ijpsjournal.comnih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods used for this purpose. ijpsjournal.com

These techniques separate this compound from any impurities or degradation products based on their differential partitioning between a stationary phase and a mobile phase. nih.gov A validated HPLC or UHPLC method can accurately quantify the amount of this compound and its related substances, ensuring the quality of the material used in research. ijpsjournal.com Stability studies, conducted under various stress conditions (e.g., temperature, pH, light), utilize these chromatographic methods to determine the degradation kinetics and shelf-life of this compound formulations. chromatographyonline.com

Table 5: Illustrative HPLC Purity and Stability Data for a Research Batch of this compound

Time Point Purity (%) Major Degradant (%)
Initial 99.8 <0.05
3 Months (Accelerated Stability) 98.5 1.2
6 Months (Accelerated Stability) 97.1 2.5

A Comprehensive Review of Future Research Directions for the Chemical Compound "this compound"

The scientific community has yet to publish research on a chemical compound referred to as "this compound." Extensive searches of chemical databases and the scientific literature did not yield any results for a compound with this name. Therefore, it is not possible to provide a detailed article on its properties, research findings, or future research directions.

The subsequent sections, which were intended to detail specific areas of future research for "this compound," cannot be populated with factual information due to the absence of any foundational data on this compound. These areas included:

Future Directions and Emerging Research Avenues for Adiaft

Methodological Advancements in Adiaft Bioactivity Screening and Validation:This would have covered the development of new techniques to test and confirm the biological effects of the compound.

Without any existing research on "this compound," the creation of an informative and scientifically accurate article as requested is not feasible. Further investigation into the origin of the name "this compound" may be necessary to determine if it is a novel, unpublished compound, a code name, or a misunderstanding of an existing chemical entity.

Q & A

Q. Table 1: Literature Review Matrix for this compound Studies

Study IDHypothesis TestedMethodologyKey FindingsContradictionsSource
S1This compound inhibits XELISAEC₅₀ = 10 nMConflicting EC₅₀ in S2

Q. Table 2: Data Contradiction Transparency

ParameterStudy A ResultStudy B ResultPossible ExplanationsResolution Strategy
EC₅₀15 nM45 nMVariability in assay pHReplicate under standardized conditions

Key Recommendations

  • Prioritize open-access data sharing to address reproducibility crises .
  • Use mixed-methods approaches (e.g., qualitative + quantitative) to triangulate findings .
  • Adhere to journal-specific guidelines for structuring hypotheses, results, and discussions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.